2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazino]-1-ethanone is a complex organic compound that features a thiadiazole and benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazino]-1-ethanone typically involves multiple steps. One common route involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloro-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazino]ethanone under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazino]-1-ethanone can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the benzothiazole ring can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder in acidic conditions are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazino]-1-ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe to study biological processes involving thiadiazole and benzothiazole derivatives.
Mechanism of Action
The mechanism of action of 2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazino]-1-ethanone involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiadiazole moiety can interact with metal ions or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide derivatives: These compounds share the thiadiazole moiety and have been studied for their urease inhibitory activity.
1,3,4-thiadiazole derivatives: These compounds are known for their antimicrobial properties and have similar structural features.
Uniqueness
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazino]-1-ethanone is unique due to the combination of thiadiazole and benzothiazole moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research.
Properties
Molecular Formula |
C16H16N6O3S3 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H16N6O3S3/c1-10-18-19-16(27-10)26-9-14(23)20-4-6-21(7-5-20)15-17-12-3-2-11(22(24)25)8-13(12)28-15/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
DMQSLYBEIBBNTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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